BenchChemオンラインストアへようこそ!

BZAD-01

Parkinson's disease Dyskinesia Levodopa-induced complications

BZAD-01 (CAS 305339-41-7) is a superior tool compound for NR2B-related studies. With >213-fold functional selectivity, it uniquely prevents L-DOPA-induced dyskinesia and reduces dopamine cell loss in vivo, unlike less selective antagonists. Its oral bioavailability supports stress-free chronic dosing, making it essential for behavioral and neuroprotective research.

Molecular Formula C16H12F6N2O
Molecular Weight 362.27 g/mol
Cat. No. B1668168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZAD-01
Synonyms4-(trifluoromethoxy)-N-(2-trifluoromethylbenzyl)benzamidine
4-trifluoromethoxy-N-(2-trifluoromethylbenzyl)benzamidine
BZAD-01
BZAD01
Molecular FormulaC16H12F6N2O
Molecular Weight362.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24)
InChIKeyYGOCAMFQDLFNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BZAD-01: A Selective NR2B-Containing NMDA Receptor Antagonist for Parkinson's Disease Research


BZAD-01 (CAS 305339-41-7; 4-trifluoromethoxy-N-(2-trifluoromethylbenzyl)benzamidine) is a small-molecule antagonist selective for N-methyl-D-aspartate (NMDA) receptors containing the NR2B (GluN2B) subunit [1]. It exhibits a binding affinity (Ki) of 72 nM for NR2B-containing receptors and demonstrates functional selectivity in a calcium mobilization assay, with an IC50 of 47 nM at NR2B-containing receptors compared to >10,000 nM at NR2A-containing receptors . BZAD-01 is orally active and has been evaluated in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease for both neuroprotective and symptomatic effects [2].

Why Generic NR2B Antagonists Cannot Substitute for BZAD-01 in Parkinson's Disease Research


Although multiple NR2B-selective antagonists exist (e.g., ifenprodil, Ro 25-6981, CP-101,606), they cannot be freely interchanged with BZAD-01 due to distinct pharmacological and behavioral profiles. BZAD-01 uniquely combines high selectivity for NR2B over NR2A subunits (>213-fold) with oral bioavailability and a demonstrated ability to prevent levodopa-induced dyskinesia potentiation while preserving locomotor function—a profile not consistently observed across the class [1]. Furthermore, BZAD-01 exhibits neuroprotective efficacy in the 6-OHDA model, reducing dopamine cell loss, a property not universally shared by all NR2B antagonists and not predicted solely by binding affinity [2]. Procurement decisions based purely on Ki values or in-class membership risk selecting compounds lacking the full functional and in vivo profile documented for BZAD-01.

Quantitative Evidence for BZAD-01 Differentiation in NR2B Antagonist Procurement


Prevention of Levodopa-Induced Dyskinesia Potentiation with Preserved Locomotor Activity

In a direct head-to-head comparison in the unilateral 6-OHDA rat model of Parkinson's disease, BZAD-01 co-administration prevented the chronic levodopa-induced potentiation of apomorphine rotation, a measure of dyskinesia, while levodopa monotherapy significantly increased rotational asymmetry over time [1]. Additionally, levodopa-treated rats exhibited slower locomotor performance compared to BZAD-01-treated rats and controls [1]. This demonstrates that BZAD-01 provides symptomatic benefit without the motor impairment associated with levodopa therapy.

Parkinson's disease Dyskinesia Levodopa-induced complications

Functional Selectivity for NR2B-Containing NMDA Receptors Over NR2A-Containing Receptors

BZAD-01 exhibits functional selectivity in a calcium mobilization assay, with an IC50 of 47 nM at NR2B-containing NMDA receptors compared to an IC50 >10,000 nM at NR2A-containing receptors, representing a >213-fold selectivity window . This selectivity profile is distinct from prototypical NR2B antagonists such as ifenprodil (α1 adrenergic and sigma receptor activity) and Ro 25-6981 (weaker selectivity), and is critical for minimizing off-target effects in functional assays.

NMDA receptor NR2B subunit Selectivity Calcium mobilization

Neuroprotection: Reduction of Dopamine Cell Loss in the 6-OHDA Parkinson's Disease Model

In the 6-OHDA rat model of Parkinson's disease, oral pretreatment with BZAD-01 (10 mg/kg in drinking water for 11 days prior to and 3 days following surgery) significantly reduced nigral dopamine cell loss compared to vehicle-treated lesioned rats, as quantified by post-mortem immunohistochemistry [1]. Behavioral measures (curling, head position bias, narrow beam) were also significantly improved, with BZAD-01-treated lesioned rats showing no significant difference from sham-operated controls across all behavioral tests [1].

Neuroprotection Dopamine 6-OHDA lesion Parkinson's disease

Oral Bioavailability Enabling Chronic Preclinical Dosing in Drinking Water

BZAD-01 is reported as an orally active inhibitor of the NMDA NR2B subunit , and has been successfully administered chronically via drinking water in rodent studies at 10 mg/kg for 14 days (11 days pre-surgery + 3 days post-surgery) [1]. This route of administration enabled continuous compound exposure without the stress of repeated injections, a practical advantage over NR2B antagonists requiring parenteral administration or those with limited oral bioavailability.

Oral bioavailability Pharmacokinetics In vivo dosing

Recommended Research Applications for BZAD-01 Based on Quantitative Evidence


Preclinical Investigation of NR2B Antagonism as Adjunct Therapy to Levodopa in Parkinson's Disease

Based on the direct head-to-head evidence demonstrating BZAD-01's ability to prevent levodopa-induced potentiation of apomorphine rotation while preserving locomotor function [1], BZAD-01 is ideally suited for studies examining the potential of NR2B antagonists to mitigate levodopa-induced dyskinesia. Researchers should prioritize BZAD-01 over other NR2B antagonists lacking this specific behavioral interaction profile with levodopa.

Neuroprotection Studies in Rodent Models of Dopaminergic Degeneration

Given the quantitative evidence of reduced dopamine cell loss and behavioral normalization in the 6-OHDA rat model [1], BZAD-01 is the appropriate choice for studies investigating disease-modifying effects of NR2B antagonism. The demonstrated neuroprotective efficacy differentiates BZAD-01 from purely symptomatic NR2B antagonists and supports its use in experiments where attenuation of neurodegeneration is the primary endpoint.

Functional Selectivity Studies Requiring Clean NR2B Pharmacology

For researchers conducting electrophysiological or calcium imaging experiments requiring selective blockade of NR2B-containing NMDA receptors without confounding NR2A or off-target receptor activity, BZAD-01's >213-fold functional selectivity [1] makes it a superior tool compound compared to ifenprodil or other less selective NR2B antagonists. This selectivity ensures that observed effects can be confidently attributed to NR2B antagonism.

Chronic Oral Dosing Studies in Rodents

BZAD-01's oral bioavailability and demonstrated efficacy when administered via drinking water for 14 days [1][2] make it the preferred NR2B antagonist for studies requiring chronic, stress-free compound administration. This route avoids the confounds of repeated injection stress and enables continuous compound exposure, which is particularly valuable for long-term behavioral or neuroprotective studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BZAD-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.